3-Bromo-4-(dimethylsulfamoyl)benzoic acid
CAS No.: 1019384-91-8
Cat. No.: VC3346623
Molecular Formula: C9H10BrNO4S
Molecular Weight: 308.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1019384-91-8 |
|---|---|
| Molecular Formula | C9H10BrNO4S |
| Molecular Weight | 308.15 g/mol |
| IUPAC Name | 3-bromo-4-(dimethylsulfamoyl)benzoic acid |
| Standard InChI | InChI=1S/C9H10BrNO4S/c1-11(2)16(14,15)8-4-3-6(9(12)13)5-7(8)10/h3-5H,1-2H3,(H,12,13) |
| Standard InChI Key | PVZZRMYVFSLWKH-UHFFFAOYSA-N |
| SMILES | CN(C)S(=O)(=O)C1=C(C=C(C=C1)C(=O)O)Br |
| Canonical SMILES | CN(C)S(=O)(=O)C1=C(C=C(C=C1)C(=O)O)Br |
Introduction
Chemical Identity and Structure
3-Bromo-4-(dimethylsulfamoyl)benzoic acid is an organic compound with a molecular formula of C₉H₁₀BrNO₄S and a molecular weight of 308.15 g/mol. The compound features a benzoic acid core structure with specific functional group substitutions that define its chemical reactivity and potential applications.
Structural Characteristics
The molecular structure of 3-Bromo-4-(dimethylsulfamoyl)benzoic acid consists of a benzene ring with three key substituents:
-
A carboxylic acid group (-COOH)
-
A bromine atom at the 3-position
-
A dimethylsulfamoyl group (-(SO₂)N(CH₃)₂) at the 4-position
This specific arrangement of functional groups contributes to the compound's chemical behavior and reactivity profile. The standard InChI notation for this compound is InChI=1S/C9H10BrNO4S/c1-11(2)16(14,15)8-4-3-6(9(12)13)5-7(8)10/h3-5H,1-2H3,(H,12,13). This notation provides a standardized representation of the compound's structural formula that can be universally interpreted by chemists and chemical databases.
Identification Parameters
The compound can be identified through several chemical parameters:
| Parameter | Value |
|---|---|
| CAS Number | 1019384-91-8 |
| Molecular Formula | C₉H₁₀BrNO₄S |
| Molecular Weight | 308.15 g/mol |
| Standard InChIKey | PVZZRMYV |
These identification parameters are essential for chemical database searches and regulatory documentation purposes. The unique CAS number ensures that this specific compound can be distinguished from structurally similar compounds, such as 3-bromo-4-methylbenzoic acid or 3-bromo-4-(methylsulfanyl)benzoic acid.
Physical and Chemical Properties
Understanding the physical and chemical properties of 3-Bromo-4-(dimethylsulfamoyl)benzoic acid is crucial for its handling, storage, and application in various chemical processes.
Physical Appearance
Based on available safety data, 3-Bromo-4-(dimethylsulfamoyl)benzoic acid typically appears as a solid at room temperature . Though the search results don't explicitly mention color, similar aromatic compounds with bromo and sulfamoyl substituents often present as white to off-white crystalline powders.
Reactivity Features
The reactivity of this compound is largely influenced by its functional groups:
-
The carboxylic acid group provides acidity and can participate in esterification, amidation, and salt formation.
-
The bromine atom at the 3-position serves as a potential site for substitution reactions, particularly cross-coupling reactions commonly used in organic synthesis.
-
The dimethylsulfamoyl group contributes to the compound's solubility profile and can influence its behavior in various chemical environments.
These reactive features make 3-Bromo-4-(dimethylsulfamoyl)benzoic acid a versatile building block for more complex molecular structures.
Applications and Uses
3-Bromo-4-(dimethylsulfamoyl)benzoic acid serves as a versatile small molecule scaffold with several potential applications in chemical research and synthesis .
Research Applications
As a functionalized benzoic acid derivative, this compound can serve multiple roles in research:
-
Building block for more complex molecules
-
Intermediate in pharmaceutically relevant synthesis routes
-
Model compound for studying structure-activity relationships
-
Reagent in the development of novel synthetic methodologies
The combination of a bromine atom and dimethylsulfamoyl group makes this compound particularly useful in cross-coupling reactions and other transformative chemistries.
| Supplier | Quantity | Price (as of date in search results) |
|---|---|---|
| CymitQuimica | 5g | 1,065.00 € |
| CymitQuimica | 500mg | 393.00 € |
These pricing details indicate that 3-Bromo-4-(dimethylsulfamoyl)benzoic acid is a specialty chemical with relatively high value per gram , which is typical for research-grade compounds with complex structures and specific functionalities.
Analytical Characterization
Analytical characterization is essential for confirming the identity and purity of 3-Bromo-4-(dimethylsulfamoyl)benzoic acid.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume